molecular formula C10H15N3O2 B2675631 6-(azepan-1-yl)-1H-pyrimidine-2,4-dione CAS No. 627059-48-7

6-(azepan-1-yl)-1H-pyrimidine-2,4-dione

Cat. No. B2675631
M. Wt: 209.249
InChI Key: KZLHAVNJMYGDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(azepan-1-yl)pyridine-3-boronic acid” is related to your query . It has a molecular weight of 220.08 . Another related compound is “1-(azepan-1-yl)ethan-1-one” with a molecular weight of 141.21 .


Synthesis Analysis

A one-pot synthesis approach based on ipso-substitution of a cyano-group in 1,2,4-triazines, followed by aza-Diels–Alder reaction has been reported . This might provide some insights into potential synthesis routes for similar compounds.


Molecular Structure Analysis

The structure of “6-(azepan-1-yl)pyridin-3-yl]methanamine” has a molecular formula of C12H19N3 and a molecular weight of 205.3 .


Physical And Chemical Properties Analysis

The related compound “1-(azepan-1-yl)ethan-1-one” has a storage temperature of room temperature and is in liquid form .

Scientific Research Applications

Chemical Synthesis and Reactivity

Studies on fused pyrimidine derivatives reveal the synthesis of azomethine ylides and pyrimido[4,5-b]azepine derivatives through reactions with α-amino acid derivatives. These reactions are dependent on the N-substituent patterns of the amino acid derivatives used, leading to a variety of reaction profiles and products (Inazumi et al., 1994). Additionally, thermal ene reactions of related compounds lead to the formation of pyrimido[4,5-b]azepine derivatives, showcasing the versatility of these pyrimidine-2,4-diones in chemical synthesis (Inazumi et al., 1994).

Antiviral Research

The synthesis of 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives and their evaluation against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1) indicates the potential of these compounds in antiviral research. This exploration highlights the relevance of pyrimidine-2,4-dione derivatives in developing new antiviral agents (El-Etrawy & Abdel-Rahman, 2010).

Novel Heterocyclic Systems

Research into the synthesis of derivatives of Pyrido[1,2-a]azepines illustrates the creation of novel heterocyclic systems. These systems are formed through electrocyclisation and subsequent transformations, expanding the scope of pyrimidine-2,4-dione chemistry and exploring new avenues for chemical innovation (Maicr et al., 1991).

Cytotoxic Activity Screening

The development of the 6H-oxazolo[3,2-f]pyrimidine-5,7-dione scaffold through unexpected rearrangement of related compounds demonstrates a mild and efficient approach to creating compounds with potential cytotoxic effects. These findings are crucial for medicinal chemistry optimization programs aimed at developing new therapeutic agents (Mieczkowski et al., 2016).

Metabolic Pathways and Inhibition

Investigations into the uricosuria and orotic aciduria induced by pyrimidine analogs like 6-azauridine delve into the disruption of pyrimidine nucleotide biosynthesis, offering insights into metabolic pathways and enzyme inhibition. These studies contribute to a better understanding of the metabolic effects of pyrimidine derivatives and their potential therapeutic applications (Fallon et al., 1961).

properties

IUPAC Name

6-(azepan-1-yl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c14-9-7-8(11-10(15)12-9)13-5-3-1-2-4-6-13/h7H,1-6H2,(H2,11,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLHAVNJMYGDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(azepan-1-yl)pyrimidine-2,4(1H,3H)-dione

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